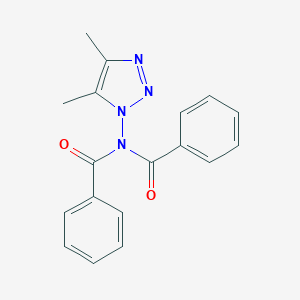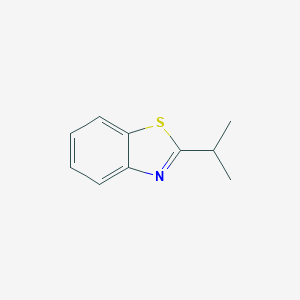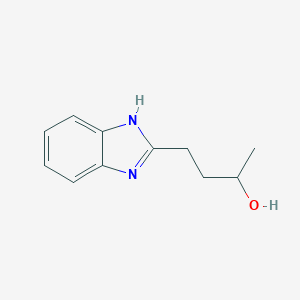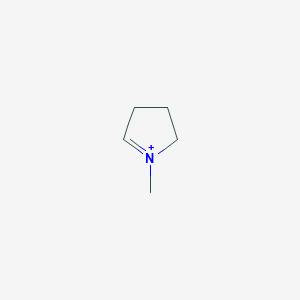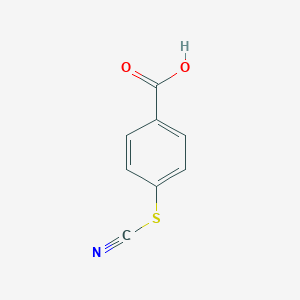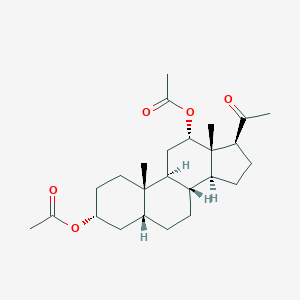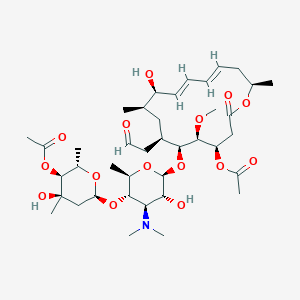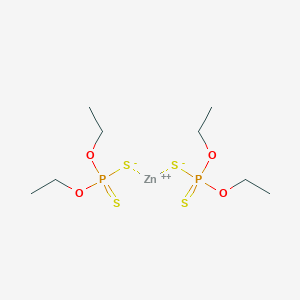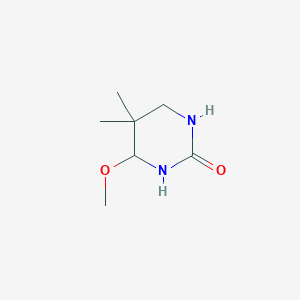
Semicarbazide, 1,4-dibenzoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Semicarbazide, 1,4-dibenzoyl- is a chemical compound that has been widely used in scientific research. It is a derivative of semicarbazide, which is a common reagent in organic chemistry. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of semicarbazide, 1,4-dibenzoyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Semicarbazide, 1,4-dibenzoyl- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using semicarbazide, 1,4-dibenzoyl- in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that the compound can be toxic in high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of semicarbazide, 1,4-dibenzoyl-. One area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's potential as an anti-cancer agent. Additionally, the compound's mechanism of action and its effects on various enzymes and pathways could be further studied to better understand its therapeutic potential.
Métodos De Síntesis
Semicarbazide, 1,4-dibenzoyl- can be synthesized through various methods. One of the most common methods is the reaction between semicarbazide and benzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide and produces semicarbazide, 1,4-dibenzoyl- as a white crystalline solid.
Aplicaciones Científicas De Investigación
Semicarbazide, 1,4-dibenzoyl- has been widely used in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the activity of certain enzymes. The compound has also been used in the development of new drugs and has been studied for its potential as a therapeutic agent.
Propiedades
Número CAS |
16956-44-8 |
|---|---|
Nombre del producto |
Semicarbazide, 1,4-dibenzoyl- |
Fórmula molecular |
C15H13N3O3 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
N-(benzamidocarbamoyl)benzamide |
InChI |
InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21) |
Clave InChI |
NHXXLEBCTOQKJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2 |
Otros números CAS |
16956-44-8 |
Sinónimos |
1,4-Dibenzoylsemicarbazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



